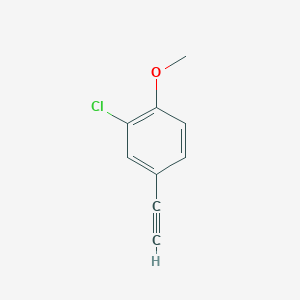

2-Chloro-4-ethynyl-1-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-ethynyl-1-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-4-iodoanisole.

Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-chloro-4-iodoanisole reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-ethynyl-1-methoxybenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the ring.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethynyl group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Typical nucleophiles include amines, alkoxides, and thiolates.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and hydrogen gas with a palladium catalyst (reduction) are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the ethynyl group, such as carboxylic acids or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethynyl-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethynyl-1-methoxybenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-ethynylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Chloro-4-ethynyl-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

4-Ethynylanisole: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-4-ethynyl-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the chlorine and methoxy groups can influence the compound’s electronic properties and its behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Chloro-4-ethynyl-1-methoxybenzene, with the chemical formula C9H7ClO, is a chlorinated aromatic compound characterized by its unique structural features, including a methoxy group and an ethynyl substituent. This article explores the biological activity of this compound, examining its potential applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The structural configuration of this compound includes:

- Chlorine Atom : Located at the 2-position.

- Ethynyl Group : Positioned at the 4-position relative to the methoxy group.

This arrangement significantly influences its chemical reactivity and potential biological interactions. The presence of both a chlorine atom and a methoxy group can enhance lipophilicity and alter electronic properties, which are crucial for biological activity.

Lack of Specific Research

Currently, specific research on the biological activity of this compound is limited. The absence of extensive studies means that its mechanism of action remains largely undefined. However, compounds with similar structures have demonstrated various biological activities, suggesting potential pathways for further investigation.

Related Compounds and Their Activities

While direct studies on this compound are scarce, analogous compounds have shown promising biological activities:

| Compound | Biological Activity |

|---|---|

| 2-Chloro-4-ethynylphenol | Antimicrobial properties |

| 2-Chloro-4-methoxyphenol | Inhibition of certain enzymes |

| 4-Ethynylanisole | Potential as a biochemical probe |

These compounds often interact with enzymes and metabolic pathways, which could inform future studies on this compound's biological effects.

The specific mechanisms through which this compound may exert biological effects are not well-documented. However, based on the behavior of structurally similar compounds, several potential mechanisms can be hypothesized:

- Enzyme Interaction : Similar compounds have been shown to act as enzyme inhibitors or substrates, potentially influencing metabolic pathways.

- Antimicrobial Activity : Chlorinated aromatic compounds often exhibit antimicrobial properties, suggesting that this compound may also possess such capabilities.

- Cell Membrane Interaction : The lipophilic nature of this compound may allow it to integrate into cell membranes, affecting membrane fluidity and permeability.

Case Studies and Research Findings

Given the limited direct research on this compound, insights can be drawn from studies on similar compounds:

Study Example: Antimicrobial Activity

A study investigating the antimicrobial properties of chlorinated phenolic compounds found that derivatives similar to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the importance of structural features in determining efficacy.

Study Example: Enzyme Inhibition

Research on phenolic compounds indicated that modifications in substitution patterns could lead to enhanced inhibition of specific enzymes involved in metabolic pathways. This suggests that exploring variations of this compound could yield valuable insights into its potential as an enzyme inhibitor.

Eigenschaften

IUPAC Name |

2-chloro-4-ethynyl-1-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNAMMLEBMXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424054 |

Source

|

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120136-29-0 |

Source

|

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.